4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid
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Overview
Description
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₉NO₂. This compound features a bicyclic structure derived from norbornane, which is a saturated hydrocarbon. The compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the bicyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative of norbornane.
Norbornadiene: Another unsaturated derivative with two double bonds.
Uniqueness
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclic structure with a pyrrolidine ring and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)11-6-13-5-10(11)9-4-7-1-2-8(9)3-7/h7-11,13H,1-6H2,(H,14,15) |
InChI Key |
GDWLVHKCPWPEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3CNCC3C(=O)O |
Origin of Product |
United States |
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